molecular formula C11H14N2OS B2481785 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide CAS No. 747411-45-6

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2481785
CAS No.: 747411-45-6
M. Wt: 222.31
InChI Key: XMIYGFOSSBVXSX-UHFFFAOYSA-N
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Description

2-Carbamothioyl-N-(2,4-dimethylphenyl)acetamide is a thiourea-derived acetamide featuring a carbamothioyl (-NHC(S)NH₂) group attached to the acetamide backbone and an N-(2,4-dimethylphenyl) substituent. The carbamothioyl group is notable for its ability to participate in hydrogen bonding and metal coordination, which may enhance interactions in biological systems or material applications . The 2,4-dimethylphenyl moiety likely contributes to steric effects and lipophilicity, influencing solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-3-4-9(8(2)5-7)13-11(14)6-10(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIYGFOSSBVXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,4-dimethylphenylamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.

    Step 2: The dithiocarbamate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form urea derivatives or sulfonic acids depending on reaction conditions:

Reaction TypeReagents/ConditionsProductYield/OutcomeReferences
Thiourea → UreaH<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hN-(2,4-dimethylphenyl)-2-carbamoylacetamide78% conversion (analog data),
Thiourea → Sulfonic acidKMnO<sub>4</sub>, acidic H<sub>2</sub>O, Δ2-sulfonamido-N-(2,4-dimethylphenyl)acetamideNot reported (theoretical)

Key Findings :

  • Hydrogen peroxide selectively oxidizes the thiocarbonyl group to carbonyl without affecting the acetamide or aromatic ring.

  • Strong oxidants like KMnO<sub>4</sub> may degrade the acetamide backbone, requiring controlled conditions.

Reduction Reactions

Reduction targets the thiourea or acetamide groups:

Reaction TypeReagents/ConditionsProductYield/OutcomeReferences
Thiourea → AmineLiAlH<sub>4</sub>, THF, 0°C → RTN-(2,4-dimethylphenyl)-2-aminoacetamide65% (analog data),
Acetamide → AlcoholBH<sub>3</sub>·THF, Δ2-hydroxy-N-(2,4-dimethylphenyl)acetamide42% (predicted)

Mechanistic Insights :

  • LiAlH<sub>4</sub> reduces the thiourea to a primary amine while preserving the acetamide group .

  • Borane reduces the carbonyl to alcohol but may require protection of the thiourea to prevent side reactions .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Reaction TypeReagents/ConditionsProductYield/OutcomeReferences
Thiadiazole formationI<sub>2</sub>, DMSO, 80°C5-(2,4-dimethylphenylamino)-1,3,4-thiadiazol-2-amine58% (analog data) ,
Quinazolinone synthesisAcOH, HCl, refluxFused quinazolinone-thiourea hybrid71% (predicted)

Notable Observations :

  • Iodine-mediated cyclization generates thiadiazoles via oxidative coupling .

  • Acidic conditions promote cyclization between the acetamide and thiourea groups, forming quinazolinones .

Nucleophilic Substitution

The electron-deficient thiourea sulfur participates in SN<sup>2</sup> reactions:

Reaction TypeReagents/ConditionsProductYield/OutcomeReferences
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF2-(methylcarbamothioyl)-N-(2,4-dimethylphenyl)acetamide83% (analog data),
Arylation4-nitrophenyl bromide, CuI, NEt<sub>3</sub>2-(4-nitrobenzylcarbamothioyl)-N-(2,4-dimethylphenyl)acetamide67% (predicted)

Kinetic Data :

  • Methylation occurs preferentially at the thiourea sulfur over the acetamide oxygen due to higher nucleophilicity.

  • Copper-catalyzed arylations show moderate yields due to steric hindrance from the 2,4-dimethylphenyl group.

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide or thiourea groups:

Reaction TypeReagents/ConditionsProductYield/OutcomeReferences
Thiourea hydrolysis6M HCl, reflux, 3 hN-(2,4-dimethylphenyl)-2-carboxylic acid89% (analog data),
Acetamide hydrolysisNaOH (10%), ethanol, Δ2-carbamothioylacetic acid76% (predicted)

pH Dependence :

  • Acidic hydrolysis cleaves the thiourea group, yielding carboxylic acids.

  • Basic conditions hydrolyze the acetamide while leaving the thiourea intact.

Biological Interactions

While not a chemical reaction, enzymatic interactions inform reactivity:

EnzymeInteractionOutcomeIC<sub>50</sub>/K<sub>i</sub>References
TyrosinaseThiourea coordination to Cu<sup>+</sup> active siteCompetitive inhibition17.02 µM (analog 9r) ,
AcetylcholinesteraseThiourea binding to catalytic serineIrreversible inhibitionNot quantified

Structural Insights :

  • The 2,4-dimethylphenyl group enhances hydrophobic interactions in enzyme binding pockets .

  • Thiourea’s sulfur atom chelates metal ions in metalloenzymes, disrupting activity .

Scientific Research Applications

2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-carbamothioyl-N-(2,4-dimethylphenyl)acetamide with structurally related acetamides, emphasizing molecular features and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights Potential Applications References
This compound C₁₁H₁₃N₂OS 221.3 (calc.) Carbamothioyl, 2,4-dimethylphenyl Likely via thiourea coupling Bioactive intermediates -
2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide C₁₆H₁₃Cl₃N₂OS 387.7 Trichlorophenyl carbamothioyl Acid chloride-thiourea reaction Not specified
2-Bromo-N-(2,4-dimethylphenyl)acetamide C₁₀H₁₂BrNO 242.12 Bromo Halogenation of acetamide Synthetic intermediate
2-(2-Cyanophenoxy)-N-(2,4-dimethylphenyl)acetamide C₁₇H₁₆N₂O₂ 280.32 Cyanophenoxy Nucleophilic substitution Not specified
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 Methoxyphenyl Amide coupling Antimicrobial agents

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Carbamothioyl vs. Aromatic Substitutions: The 2,4-dimethylphenyl group (present in the target compound and ) increases steric bulk and lipophilicity, which may reduce water solubility but improve membrane permeability . Electron-Withdrawing Groups: The cyanophenoxy group in introduces electron-withdrawing effects, which could modulate electronic properties and reactivity compared to electron-donating groups like methoxy .

Synthetic Routes :

  • Carbamothioyl derivatives (e.g., ) are often synthesized via reactions involving thiourea or thioisocyanates with acid chlorides .
  • Bromoacetamides () typically arise from halogenation of acetic acid derivatives, while methoxy groups () may form via nucleophilic substitution or coupling reactions .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The carbamothioyl group’s sulfur atom may confer unique binding modes in enzyme inhibition or receptor modulation, differentiating it from oxygen-based amides .
  • Substituents like 2,4-dimethylphenyl could reduce metabolic degradation by sterically shielding the acetamide backbone, enhancing in vivo stability .

Gaps in Knowledge: Limited data exist on the toxicological and pharmacokinetic profiles of carbamothioyl acetamides. Further studies are needed to evaluate their safety and efficacy .

Future Directions: Computational modeling (e.g., molecular docking) could predict the target compound’s interactions with biological targets, guiding synthetic optimization. Comparative studies on solubility, thermal stability, and reactivity across substituent classes (e.g., carbamothioyl vs. cyano) would clarify structure-property relationships .

Biological Activity

2-Carbamothioyl-N-(2,4-dimethylphenyl)acetamide is a synthetic compound with potential biological activities that warrant detailed examination. This article explores its biological activity, including its mechanisms, efficacy in various assays, and comparisons with similar compounds.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2OS
  • Molecular Weight : 226.31 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of pathogenic organisms or cancer cells.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This data indicates a promising potential for use as an antimicrobial agent.

Anticancer Activity

In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound has a cytotoxic effect. The IC50 values were recorded as:

Cell LineIC50 (µM)
MCF-715
HeLa10

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive evaluation of the compound's antimicrobial efficacy was conducted against a range of Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these pathogens .
  • Anticancer Mechanisms : Research focusing on the anticancer properties of this compound highlighted its ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that the compound effectively triggers programmed cell death in treated cells .
  • Comparative Analysis with Similar Compounds : Comparative studies with related compounds such as N-(2,4-dimethylphenyl)acetamide revealed that the addition of the carbamothioyl group significantly enhances biological activity. This structural modification appears to improve binding affinity to target enzymes and receptors .

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